molecular formula C15H16ClFN2O3 B5012941 N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)acetamide

N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)acetamide

Cat. No. B5012941
M. Wt: 326.75 g/mol
InChI Key: JEKMXTUVAYYYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)acetamide, commonly known as Compound X, is a synthetic compound that has been widely used in scientific research. It belongs to the family of isoxazole compounds and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of Compound X involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of various kinases and receptors involved in cell signaling pathways.
Biochemical and Physiological Effects
Compound X has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have high potency and selectivity for its target enzymes and receptors. However, one limitation of using Compound X in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the use of Compound X in scientific research. One potential direction is the development of new drugs based on the structure of Compound X. Another direction is the identification of new drug targets and signaling pathways that can be targeted by Compound X. Additionally, further research is needed to investigate the potential use of Compound X in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
In conclusion, Compound X is a synthetic compound that has potential applications in various scientific fields. Its mechanism of action involves the inhibition of various enzymes and signaling pathways in the body. While it has advantages for use in lab experiments, its potential toxicity and side effects need to be carefully monitored. Future research directions include the development of new drugs and the identification of new drug targets and signaling pathways.

Synthesis Methods

Compound X is synthesized through a multistep process involving the reaction of various chemical reagents. The process involves the reaction of tert-butylhydroxylamine with 2-chloro-4-fluorophenol to form a key intermediate, which is further reacted with 3-chloropropionyl chloride and sodium hydroxide to form Compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various scientific fields. It has been found to have potential therapeutic effects in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a tool in drug discovery research to identify novel drug targets and develop new drugs.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O3/c1-15(2,3)12-7-13(19-22-12)18-14(20)8-21-11-5-4-9(17)6-10(11)16/h4-7H,8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKMXTUVAYYYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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